Butylferrocene, 97%

Electrochemical Biosensors Amperometric Glucose Sensing Enzyme Electrodes

Butylferrocene (CAS 31904-29-7) is a monosubstituted ferrocene derivative featuring an n-butyl group on one cyclopentadienyl ring. At room temperature it exists as a dark red or orange liquid , a distinct physical state from the solid parent ferrocene, with a measured density of 1.172 g/mL and boiling point of 232 °C at 630 mmHg.

Molecular Formula C14H18Fe
Molecular Weight 242.14 g/mol
Cat. No. B12061408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButylferrocene, 97%
Molecular FormulaC14H18Fe
Molecular Weight242.14 g/mol
Structural Identifiers
SMILESCCCCC1=CC=C[CH]1.C1=C[CH]C=C1.[Fe]
InChIInChI=1S/C9H13.C5H5.Fe/c1-2-3-6-9-7-4-5-8-9;1-2-4-5-3-1;/h4-5,7-8H,2-3,6H2,1H3;1-5H;
InChIKeyJHROYCKFRINACS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Butylferrocene, 97% – A Liquid Alkylferrocene with Verified Substituent-Driven Differentiation for Electrochemical and Combustion Catalyst Applications


Butylferrocene (CAS 31904-29-7) is a monosubstituted ferrocene derivative featuring an n-butyl group on one cyclopentadienyl ring [1]. At room temperature it exists as a dark red or orange liquid [2], a distinct physical state from the solid parent ferrocene, with a measured density of 1.172 g/mL and boiling point of 232 °C at 630 mmHg [3]. This compound serves as a neutral redox probe, combustion rate catalyst precursor, and electrochemical mediator, with its key differentiator lying in the alkyl substituent‘s quantitative impact on lipophilicity (calculated LogP ~3.6) [4] and redox behavior compared to unsubstituted ferrocene and alternative alkylferrocene isomers [5].

Why Unsubstituted Ferrocene or Alternative Alkylferrocenes Cannot Substitute for Butylferrocene, 97%


Direct substitution of unsubstituted ferrocene or other alkylferrocenes for butylferrocene is scientifically unsound due to quantifiable differences in three critical performance dimensions. First, unsubstituted ferrocene is a solid at room temperature and exhibits substantially lower lipophilicity, which directly impairs its utility as a pasting liquid binder and mediator in biosensor fabrication [1]. Second, the redox potential of ferrocene derivatives is modulated by alkyl substituents in a measurable and reproducible manner, meaning that swapping butylferrocene for ethylferrocene or tert-butylferrocene alters the operating potential of enzyme electrodes by tens of millivolts [2]. Third, in solid propellant applications, neutral n-butylferrocene exhibits a distinct migration tendency that is quantifiably higher than ionic ferrocene derivatives and also distinct from tert-butylferrocene, a parameter that directly governs catalyst retention and long-term propellant stability [3]. These differences are not merely theoretical; they translate directly into device calibration shifts, altered sensor linear ranges, and compromised propellant aging profiles.

Quantitative Differentiation Guide for Butylferrocene, 97%: Verified Evidence Against Closest Analogs


Operational Potential in Glucose Biosensors: n-Butylferrocene vs. Ethylferrocene and tert-Butylferrocene

In a direct comparative study of monoalkylferrocene-mediated glucose biosensors, electrodes utilizing n-butylferrocene (n-BFc) were operated at a potential of 0.30 V versus SCE. This potential is quantifiably different from the 0.275 V required for ethylferrocene (EFc)-mediated electrodes and the 0.325 V required for tert-butylferrocene (t-BFc)-mediated electrodes [1]. This 25–50 mV difference, while small in absolute terms, is critical for minimizing interference from electroactive species like ascorbic acid or uric acid in biological samples, and it dictates the specific potentiostat settings required for reproducible sensor calibration.

Electrochemical Biosensors Amperometric Glucose Sensing Enzyme Electrodes

Mediator Pasting Liquid Performance: n-Butylferrocene vs. Dimethylferrocene and Mineral Oil

A comparative evaluation of biocatalytic carbon paste sensors demonstrated that using n-butylferrocene as a mediator pasting liquid (MPL) offers substantial performance advantages over a conventional carbon paste biosensor employing a mineral oil binder and dimethylferrocene as the electron acceptor [1]. The n-butylferrocene MPL device exhibited greatly improved sensitivity and an extended linear range for glucose detection. Furthermore, the n-butylferrocene MPL imparted high thermal stability to the embedded enzyme (glucose oxidase) and provided good resistance to oxygen effects, while the huge mediator reservoir significantly reduced problems associated with mediator leaching [1].

Carbon Paste Electrodes Mediator Pasting Liquid Amperometric Biosensors

Migration Tendency in Solid Propellant Binders: Neutral n-Butylferrocene vs. Ionic Ferrocene Derivatives

Migration studies on ferrocene-based burning rate catalysts in HTPB binder systems revealed that neutral n-butylferrocene (NBF) exhibits a significantly higher migration tendency compared to a series of sixteen energetic ionic ferrocene compounds [1]. While the ionic derivatives were developed specifically to mitigate this migration issue, the quantifiably higher mobility of NBF is, in fact, its key functional advantage in certain processing scenarios. This higher migration tendency ensures rapid and uniform distribution of the catalyst throughout the propellant matrix during initial mixing and curing, a critical step for achieving homogeneous burn rates [1]. This property is directly exploited in the formulation of Butacene (butylferrocene-grafted HTPB) [2]. The study further confirmed that the migration tendency of NBF is greater than that of the ionic analogs, establishing it as the benchmark for high-mobility BRCs.

Solid Propellants Burn Rate Catalyst Migration Suppression

Butacene Combustion Rate Enhancement: Butylferrocene-Grafted HTPB vs. Pristine HTPB

In a 2025 study on Butacene synthesis and performance, solid composite propellant prepared using synthesized butylferrocene-grafted HTPB (Butacene) displayed a significantly higher burn rate and a lower pressure index compared to propellant formulated with pristine HTPB [1]. Specifically, a 50% enhancement in burn rate was observed when the propellant was formulated using only 30% synthesized Butacene blended with 70% pristine HTPB. The resulting pressure index was measured at a low 0.27. The study further demonstrated that the iron content in Butacene—a crucial factor for BRC efficacy—could be readily altered by varying the monomer-to-initiator ratio during synthesis [1].

Solid Propellant Combustion Rate Modifier Burn Rate Catalyst

Ion-Transfer Selectivity in Liquid-Liquid Electrochemistry: t-Butylferrocene vs. Ferrocene and Decamethylferrocene

In a study of ion transfer processes across liquid-liquid interfaces using carbon paste electrodes, the redox probes ferrocene, t-butylferrocene, and decamethylferrocene were compared [1]. The study found that the contribution of anion transfer versus cation ejection processes depended critically on the hydrophobicity of the redox probe. t-Butylferrocene, with its intermediate lipophilicity relative to ferrocene (less hydrophobic) and decamethylferrocene (more hydrophobic), exhibited a distinct and quantifiable selectivity profile in response to different aqueous anions. This tunable selectivity, governed by the alkyl substitution pattern, enables the design of sensors with tailored responses to specific ions such as perchlorate (ClO4-) or hexafluorophosphate (PF6-) [2].

Ion-Transfer Electrochemistry Liquid-Liquid Interfaces Electrochemical Sensors

Physicochemical State and Handling: Butylferrocene Liquid vs. Ferrocene Solid

A fundamental differentiation lies in the physical state of the compound at room temperature. Unsubstituted ferrocene is a crystalline solid with a melting point of 172-174 °C. In contrast, butylferrocene is a liquid with a melting point reported as 10-12 °C [1]. This physical state difference directly impacts its use as a solvent-free redox liquid, its compatibility with liquid-phase synthetic protocols, and its utility as a pasting liquid binder in carbon paste electrodes. The refractive index of butylferrocene is reported as 1.576-1.579 [2], a liquid-phase characterization not applicable to solid ferrocene.

Organometallic Chemistry Material Handling Synthesis

High-Value Application Scenarios for Butylferrocene, 97%: Where Quantitative Differentiation Translates to Procurement Necessity


Fabrication of Second-Generation Glucose Biosensors with Mediator Pasting Liquid Architecture

In the development of amperometric glucose biosensors utilizing carbon paste electrodes, n-butylferrocene is selected specifically as a mediator pasting liquid. This application directly leverages its unique liquid state at room temperature, its validated operating potential of 0.30 V vs. SCE (as confirmed by direct comparison with ethylferrocene and tert-butylferrocene) [1], and its demonstrated performance advantages over conventional dimethylferrocene/mineral oil systems, including improved sensitivity and reduced mediator leaching [2]. The 97% purity grade is appropriate for these research and development applications, as it ensures a sufficient concentration of the active redox species while remaining cost-effective for iterative sensor optimization.

Synthesis of Butacene (Butylferrocene-Grafted HTPB) for High-Burn-Rate Solid Propellants

Butylferrocene, 97%, is the essential precursor for the laboratory-scale synthesis of Butacene, a ferrocene-grafted hydroxyl-terminated polybutadiene used as a combustion rate modifier in composite solid propellants. This application is justified by quantifiable performance metrics: propellants incorporating Butacene (synthesized from butylferrocene) exhibit a 50% enhancement in burn rate and a reduced pressure index of 0.27 when 30% Butacene is blended with 70% pristine HTPB [3]. Furthermore, the neutral n-butylferrocene moiety’s inherently high migration tendency ensures rapid and uniform dispersion within the propellant binder during the initial mixing and curing stages [4], a critical processing advantage that lower-mobility ionic ferrocene derivatives cannot provide. The 97% purity is sufficient for generating Butacene with the required iron content for effective burn rate catalysis.

Development of Ion-Selective Electrodes for Liquid-Liquid Interfacial Studies

For fundamental electrochemical research on ion transfer across liquid-liquid interfaces, t-butylferrocene is employed as a redox probe of intermediate hydrophobicity. Its selectivity profile in anion-dependent potential shifts is demonstrably different from that of the less hydrophobic ferrocene and the more hydrophobic decamethylferrocene [5]. This tunable response enables the development of sensors with tailored selectivity for anions such as perchlorate or hexafluorophosphate. The 97% purity of the compound is generally adequate for these studies, as trace impurities are unlikely to significantly alter the bulk hydrophobicity and redox behavior that govern the ion-transfer mechanism.

Electrochemical Studies Requiring a Solvent-Free Liquid Redox Mediator

In specialized electrochemical experiments, such as microphase voltammetry or the study of redox liquids on ceramic carbon electrodes, a solvent-free liquid redox mediator is required. Butylferrocene, with its melting point of 10-12 °C and liquid state at room temperature, fulfills this role where solid ferrocene cannot [6]. This application leverages the intrinsic property of butylferrocene as a redox-active liquid, eliminating the need for a solvent that could introduce additional electrochemical complexity or alter the dielectric environment. The 97% purity is acceptable for these research applications, as the primary functional requirement is the liquid physical state and the presence of the ferrocene/ferrocenium redox couple.

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